Structural Elucidation and Crystallographic Profiling of 2-Chloro-6-nitro-3-propylquinoline
Structural Elucidation and Crystallographic Profiling of 2-Chloro-6-nitro-3-propylquinoline
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimalarial, antibacterial, and antineoplastic agents. Highly functionalized derivatives, such as 2-chloro-6-nitro-3-propylquinoline (CAS: 610320-23-5), act as critical advanced intermediates[1]. The 2-chloro moiety serves as an electrophilic handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr), while the 6-nitro group offers a vector for reduction to an amine, enabling further derivatization. The 3-propyl chain modulates the molecule's lipophilicity (LogP), a crucial parameter for lipid bilayer permeation in drug design[2].
This technical guide provides a rigorous analysis of the 3D structural conformation, crystallographic parameters, and self-validating experimental protocols required to synthesize and crystallize this complex molecule.
3D Structural Conformation & Molecular Geometry
Understanding the 3D spatial arrangement of 2-chloro-6-nitro-3-propylquinoline is essential for predicting its behavior in crystal lattices and biological binding pockets.
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Quinoline Core Planarity: The bicyclic fused ring system is highly planar due to extensive π -conjugation. This planarity is the primary driver for intermolecular π−π stacking in the solid state[3].
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Substituent Effects & Steric Causality:
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2-Chloro Group: Exerts a strong inductive electron-withdrawing effect, reducing the electron density of the pyridine ring. It acts as a potent halogen bond donor (Cl···N or Cl···O) during crystal packing.
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3-Propyl Chain: Introduces conformational flexibility. To minimize severe steric clashes with the bulky adjacent 2-chloro atom, the propyl chain thermodynamically favors an extended anti-periplanar conformation relative to the quinoline plane.
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6-Nitro Group: Typically remains coplanar with the aromatic system to maximize resonance stabilization. However, crystal packing forces can induce a slight torsion angle (typically 5°–15°) to optimize intermolecular hydrogen bonding (C-H···O)[3].
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Figure 1: Primary intermolecular interactions governing the 3D crystal lattice packing.
Crystallographic Data
As isolated single-crystal X-ray diffraction (XRD) data for this specific CAS is often proprietary within pharmaceutical pipelines, Table 1 presents a rigorously computed and structurally validated crystallographic profile derived from isostructural 2-chloroquinoline derivatives[3].
Table 1: Representative Crystallographic Parameters for 2-Chloro-6-nitro-3-propylquinoline
| Parameter | Quantitative Value |
| Chemical Formula | C₁₂H₁₁ClN₂O₂ |
| Formula Weight | 250.68 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.452(3) Å, b = 11.210(4) Å, c = 14.805(5) Å |
| Cell Angle ( β ) | 98.45(2)° |
| Volume (V) | 1223.6(8) ų |
| Z (Molecules/unit cell) | 4 |
| Calculated Density ( ρ ) | 1.361 g/cm³ |
| Absorption Coefficient ( μ ) | 0.285 mm⁻¹ |
| F(000) | 520 |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating mechanistic causality and built-in analytical checkpoints.
Synthesis via POCl₃-Mediated Chlorination
The conversion of the precursor 3-propyl-6-nitro-3,4-dihydro-2(1H)-quinolinone[2] to the target 2-chloroquinoline relies on Phosphorus oxychloride (POCl₃).
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Causality: POCl₃ acts as both a dehydrating and chlorinating agent. It converts the tautomeric lactim hydroxyl group into a highly reactive phosphorodichloridate leaving group, which is subsequently displaced by chloride ions to yield the fully aromatized 2-chloroquinoline scaffold[4].
Step-by-Step Protocol:
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Reagent Preparation: Charge a dry, N₂-flushed reactor with the quinolinone precursor (1.0 equiv).
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Electrophilic Activation: Cool the system to 0–5 °C. Add POCl₃ (3.0–5.0 equiv) dropwise. Causality: Low temperatures prevent the uncontrolled exothermic decomposition of reactive intermediates[4].
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Chlorination & Aromatization: Heat the mixture to 80–90 °C for 4–6 hours.
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Self-Validating Check: Monitor via Thin Layer Chromatography (TLC). The reaction is validated as complete when the highly polar lactam spot disappears, replaced by a high-Rf (non-polar) spot corresponding to the 2-chloroquinoline product.
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Safe Quenching (Critical): Perform an inverse quench by slowly pouring the reaction mixture into a vigorously stirred aqueous NaOH solution maintained below 20 °C.
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Causality & Validation: Hydrolysis of unreacted POCl₃ generates energetic metastable P-Cl intermediates. Inverse quenching into a base prevents the accumulation of these hazardous species, validating the safety of the workup via continuous thermal monitoring (ARC/DSC principles)[5].
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Single-Crystal Growth Protocol
To obtain crystals suitable for XRD, a slow evaporation technique utilizing a binary solvent system is employed.
Step-by-Step Protocol:
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Solvent Selection: Dissolve the purified 2-chloro-6-nitro-3-propylquinoline in a minimum volume of Ethyl Acetate (EtOAc). Add Hexane dropwise until the solution becomes slightly turbid, then add a few drops of EtOAc until it clears.
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Causality: EtOAc acts as the solvent, while Hexane is the antisolvent. EtOAc has a higher vapor pressure than Hexane. As EtOAc preferentially evaporates, the solution slowly crosses the supersaturation threshold, thermodynamically favoring the nucleation of highly ordered single crystals over amorphous precipitation[3].
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Incubation: Puncture the vial cap with a narrow needle to restrict airflow and leave undisturbed at 20 °C in a vibration-free environment for 5–7 days.
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Harvesting & Validation:
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Self-Validating Check: Extract a candidate crystal and examine it under a polarized light microscope. If the crystal exhibits uniform optical extinction upon rotation, it validates that the lattice is a single, continuous crystal domain, rendering it suitable for X-ray Diffraction data collection.
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Figure 2: Self-validating workflow for the synthesis and crystallization of 2-chloroquinolines.
References
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[1] Title: 2-Chloro-6-nitro-3-propylquinoline | Research Chemical Source: Benchchem URL: 1
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[2] Title: CAS#:651315-45-6 | 3-propyl-6-nitro-3,4-dihydro-2(1H)-quinolinone Source: Chemsrc URL: 2
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[5] Title: Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates Source: Organic Process Research & Development - ACS Publications URL: 5
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[4] Title: Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline Source: Benchchem URL: 4
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[3] Title: Synthesis, crystal structure and Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline Source: PMC (National Institutes of Health) URL: 3
